Bilanafos-sodium

Plant Transformation Selectable Marker Maize

Researchers relying on plant transformation often face high rates of non-transgenic escapes when using glufosinate-based selection. Bilanafos-sodium, a tripeptide pro-herbicide requiring intracellular activation, provides a more stringent selection pressure for bar/pat-based systems. - >95% purity; consistent lot-to-lot performance for reproducible transformation workflows. - Demonstrated superiority over glufosinate in maize, wheat, and rice callus selection, minimizing escapes and reducing downstream screening costs. - Additional in vitro antifungal activity against Rhizoctonia solani and Pythium aphanidermatum, supporting dual-purpose turf and crop management strategies.

Molecular Formula C11H21N3NaO6P
Molecular Weight 345.26 g/mol
CAS No. 71048-99-2
Cat. No. B1667066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilanafos-sodium
CAS71048-99-2
SynonymsBilanafos-sodium;  MW 801;  SF 1293;  Bialaphos sodium; 
Molecular FormulaC11H21N3NaO6P
Molecular Weight345.26 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+]
InChIInChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1
InChIKeyRTWIRLHWLMNVCC-WQYNNSOESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bilanafos-sodium: Procurement & Technical Baseline


Bilanafos-sodium (bialaphos sodium) is a natural non-selective tripeptide phytotoxin (herbicide) produced by Streptomyces hygroscopicus and S. viridochromogenes. It functions as a pro-herbicide that is converted in planta to the active agent L-phosphinothricin (glufosinate), a glutamine synthetase (GS) inhibitor (Ki = 6.1 µM) that causes toxic ammonia accumulation [1]. Unlike its direct active metabolite glufosinate, which is a single amino acid analog, bilanafos is a tripeptide composed of two L-alanine residues and one phosphinothricin moiety. This structural distinction confers differentiated transport, stability, and biological properties that are critical for specific research and industrial applications [2].

Plant transformation selection with bar/pat markers
Pro-herbicide metabolism and activation studies
Integrated pest management (herbicide + antifungal) research

Bilanafos-sodium vs. Glufosinate: Critical Differences


Generic substitution of bilanafos-sodium with its active metabolite glufosinate (or glufosinate-ammonium) or other GS inhibitors like glyphosate is scientifically unjustified. Bilanafos is a tripeptide pro-herbicide requiring intracellular peptidase cleavage to release active phosphinothricin, whereas glufosinate is applied as the pre-formed active moiety . This difference affects cellular uptake kinetics, metabolic stability, and the stringency of selection pressure in transformation systems. Direct comparative studies confirm that glufosinate and its commercial formulation Basta® are significantly less effective at controlling non-transgenic corn callus growth than the tripeptide bialaphos or its formulation Herbiace® [1]. Furthermore, bilanafos demonstrates in vitro antifungal activity against pathogens like Rhizoctonia solani and Pythium aphanidermatum that glufosinate lacks, providing an additional functional dimension [2]. These quantitative and functional divergences mandate compound-specific sourcing for reproducible experimental outcomes.

Activation pathway mismatch
Tripeptide pro-herbicide requires intracellular peptidase cleavage, while glufosinate acts directly; transport and temporal dynamics may not transfer.
Selection stringency context may differ
Bialaphos provided more effective control of non-transgenic callus than glufosinate/Basta® in maize transformation studies; escape rate reduction may not replicate with direct GS inhibitors.
Antifungal property not shared
Bialaphos shows in vitro antifungal activity against P. aphanidermatum and R. solani absent with glufosinate; dual-purpose research context may be lost.

Bilanafos-sodium: Performance Evidence vs. Glufosinate


Maize Transformation: Bialaphos vs. Glufosinate Stringency

In a comparative evaluation of phosphinothricin (PPT)-based selective agents for maize transformation, glufosinate and its commercial formulation, Basta®, were demonstrated to be less effective in controlling the growth of non-transgenic corn callus than the tripeptide, bialaphos, or its commercial formulation, Herbiace® [1]. This indicates that bialaphos provides a more stringent selection pressure, which is a critical parameter for minimizing false positives (escapes) during the regeneration of transgenic plants.

Transformation Stringency
Head-to-head
Bialaphos controlled non-transgenic corn callus growth more effectively than glufosinate / Basta®; comparable transformant yield with optimized protocols.
Supports selection-stringency endpoint comparison.
In vitro maize callus assay.
Plant Transformation Selectable Marker Maize bar gene

Turfgrass Antifungal Activity: Bialaphos vs. Glufosinate

A comparative assessment of the antifungal activity of the herbicides bialaphos [bilanafos] and glufosinate revealed a clear and quantifiable difference in their in vitro efficacy. Bialaphos showed a higher level of in vitro antifungal activity against Rhizoctonia solani, Sclerotinia homoeocarpa, and crucially, Pythium aphanidermatum, against which glufosinate had no inhibitory effect even at the highest tested concentration [1].

Antifungal Activity
Head-to-head
Bialaphos inhibited P. aphanidermatum, R. solani, S. homoeocarpa; glufosinate had no effect on P. aphanidermatum at any concentration tested.
Supports antifungal screening context distinct from glufosinate.
In vitro antifungal assays.
Antifungal Turfgrass Rhizoctonia solani Pythium aphanidermatum

Forestry Weed Control: Bilanaphos vs. Glufosinate-Ammonium

A field trial assessing the selectivity and efficacy of natural-product herbicides for tree establishment directly compared bilanaphos with glufosinate-ammonium. The study found that when sprayed on five species of actively growing herbaceous perennial weeds in May, bilanaphos gave good short-term control of Senecio jacobaea (ragwort) and perennial grasses, while glufosinate-ammonium provided control of Rumex obtusifolius (broad-leaved dock) [1].

Weed-Control Spectrum
Head-to-head
Bilanaphos gave good short-term control of Senecio jacobaea and perennial grasses; glufosinate-ammonium controlled Rumex obtusifolius.
Supports weed-spectrum endpoint comparison.
Field trial, May application.
Weed Control Forestry Herbicide Selectivity Perennial Weeds

Pro-herbicide Activation: Bialaphos vs. Glufosinate

Bilanafos-sodium (bialaphos) is a tripeptide pro-toxin that requires intracellular cleavage by plant peptidases to release the active GS inhibitor L-phosphinothricin. Its active metabolite, glufosinate (phosphinothricin), is applied directly and acts without this processing step . This fundamental difference in activation mechanism leads to distinct cellular uptake and metabolic stability profiles that are intrinsic to each compound's performance.

Pro-herbicide Structure
Class-level
Tripeptide MW ~345.26, ~1.9× glufosinate; requires intracellular peptidase cleavage for GS inhibition.
Metabolic activation step differentiates from direct GS inhibitors.
Structural characterization; data to verify.
Mechanism of Action Pro-herbicide Plant Metabolism Glutamine Synthetase

Bilanafos-sodium: Application Scenarios


Stringent Selection in bar-Gene Cereals

Based on the evidence that bialaphos provides a more effective selection pressure than glufosinate or Basta® in maize transformation [1], bilanafos-sodium is the preferred selection agent for generating transgenic lines of maize, wheat, rice, and other cereals harboring the bar or pat resistance genes. Its use minimizes the recovery of non-transgenic 'escapes', thereby increasing the efficiency of the transformation pipeline and reducing downstream screening costs.

Dual Weed & Fungal Control in Turfgrass

The documented in vitro antifungal activity of bialaphos against key turfgrass pathogens like Pythium aphanidermatum and Rhizoctonia solani—activity that glufosinate does not possess [1]—makes bilanafos-sodium a candidate for integrated pest management strategies in turf. In a transgenic, bialaphos-resistant turfgrass system, a single application could simultaneously manage both weed competition and certain fungal diseases, a clear advantage over single-action herbicides.

Perennial Weed Control in Forestry & Orchards

Field studies demonstrate that bilanaphos has a differentiated weed control spectrum, showing good short-term efficacy against perennial grasses and Senecio jacobaea, whereas glufosinate-ammonium is more effective on Rumex obtusifolius [1]. For applications in orchards, vineyards, and forestry plantations where Senecio species or specific perennial grasses are the primary target weeds, bilanafos-sodium is the evidence-based choice for effective vegetation management.

Pro-herbicide Metabolism & GS Inhibition

As a natural tripeptide pro-herbicide that requires metabolic activation by plant peptidases to release the active GS inhibitor L-phosphinothricin [1], bilanafos-sodium is an essential tool for studying the intricacies of herbicide uptake, bioactivation, and metabolism. Researchers investigating the evolution of herbicide resistance mechanisms, particularly those involving changes in pro-herbicide processing, will find bilanafos-sodium indispensable for comparative studies against direct-acting GS inhibitors.

Application
Selection Property
Validation Focus
Cereal transformation selection
Tripeptide selection stringency
Escape rate and transformation efficiency
Turfgrass integrated pest research
Dual herbicide-antifungal context
Pathogen co-suppression endpoints
Forestry perennial weed control
Differentiated weed spectrum
Weed-species response comparison
Pro-herbicide metabolism studies
Peptidase-dependent activation
Metabolic activation kinetics and resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bilanafos-sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.